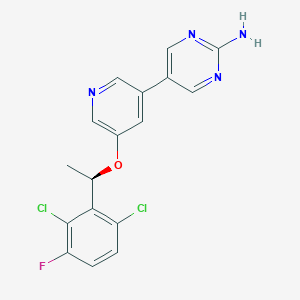
(4-((4-乙基苯基)磺酰基)-6-氟喹啉-3-基)(4-甲基哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with various functional groups
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development .
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes .
作用机制
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact various pathways, including those involved in bacterial cell division .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of a compound. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, anhydrous potassium carbonate, and various solvents such as dry acetone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
相似化合物的比较
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Containing Compounds: Possess a broad range of chemical and biological properties, including antibacterial and antifungal activities.
Uniqueness
What sets (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNJJCZIXVMSBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
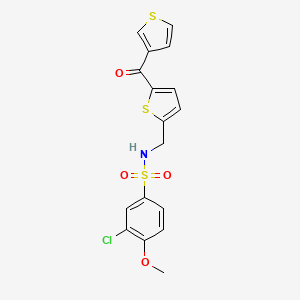
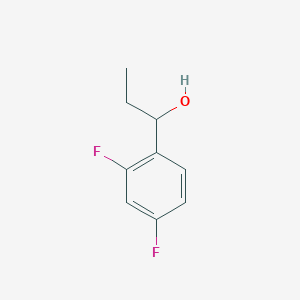
![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)
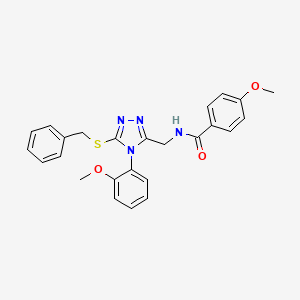

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)
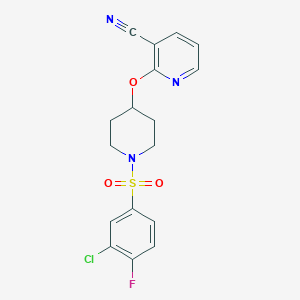
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

